4-Chloro-3-nitrobenzanilide

Description

The exact mass of the compound 4-Chloro-3-nitrobenzanilide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50641. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-3-nitrobenzanilide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-nitrobenzanilide including the price, delivery time, and more detailed information at info@benchchem.com.

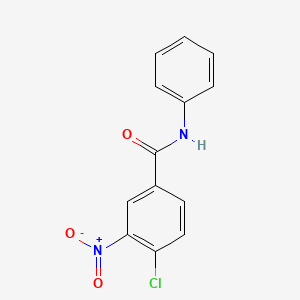

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-nitro-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O3/c14-11-7-6-9(8-12(11)16(18)19)13(17)15-10-4-2-1-3-5-10/h1-8H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSDMWLZVDJFGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8068333 | |

| Record name | Benzamide, 4-chloro-3-nitro-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41614-16-8 | |

| Record name | 4-Chloro-3-nitro-N-phenylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41614-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-nitrobenzanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041614168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-nitrobenzanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 4-chloro-3-nitro-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, 4-chloro-3-nitro-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-nitrobenzanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-3-nitrobenzanilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMW8E5UU4B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-3-nitrobenzanilide: Synthesis, Properties, and Applications

An authoritative guide for researchers, scientists, and drug development professionals on the chemical characteristics, synthesis, and potential therapeutic applications of 4-Chloro-3-nitrobenzanilide, a key chemical intermediate.

Abstract

4-Chloro-3-nitrobenzanilide is a substituted benzanilide that serves as a crucial intermediate in the synthesis of a variety of organic compounds, particularly within the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a chlorinated and nitrated benzoyl ring linked to an aniline moiety, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Chloro-3-nitrobenzanilide, a detailed, field-proven protocol for its synthesis and purification, its spectroscopic signature for characterization, and a discussion of its current and potential applications in drug discovery and development.

Chemical Identity and Physicochemical Properties

4-Chloro-3-nitrobenzanilide is a crystalline solid at room temperature. Its chemical structure and key identifiers are outlined below.

Chemical Structure

The molecular structure of 4-Chloro-3-nitrobenzanilide consists of a 4-chloro-3-nitrobenzoyl group attached to an aniline ring via an amide linkage.

Caption: Chemical structure of 4-Chloro-3-nitrobenzanilide.

Nomenclature and Identifiers

-

IUPAC Name: 4-chloro-3-nitro-N-phenylbenzamide[1]

-

Synonyms: 4-Chloro-3-nitrobenzanilide, 4-Chloro-3-nitro-N-phenylbenzamide, Benzamide, 4-chloro-3-nitro-N-phenyl-[1]

-

CAS Number: 41614-16-8[1]

-

PubChem CID: 96073

-

Molecular Formula: C₁₃H₉ClN₂O₃[1]

Physicochemical Properties

A summary of the key physicochemical properties of 4-Chloro-3-nitrobenzanilide is provided in the table below. It is important to note that many of the available data points are based on computational predictions.

| Property | Value | Source |

| Molecular Weight | 276.67 g/mol | PubChem[1] |

| Appearance | Light yellow crystalline powder | NINGBO INNO PHARMCHEM CO.,LTD.[2] |

| Melting Point (Tfus) | 590.27 K (317.12 °C) (Predicted) | Cheméo[3] |

| Boiling Point (Tboil) | 853.47 K (580.32 °C) (Predicted) | Cheméo[3] |

| LogP (Octanol/Water Partition Coefficient) | 3.500 (Predicted) | Cheméo[3] |

| Water Solubility (log10WS) | -4.78 mol/L (Predicted) | Cheméo[3] |

| Solubility | Soluble in hot water and alcohols | NINGBO INNO PHARMCHEM CO.,LTD.[2] |

Synthesis and Purification

4-Chloro-3-nitrobenzanilide is most commonly synthesized via the acylation of aniline with 4-chloro-3-nitrobenzoyl chloride. The benzoyl chloride precursor is typically generated from the corresponding carboxylic acid.

Synthesis Workflow

The overall synthetic process can be visualized as a two-step procedure starting from 4-chloro-3-nitrobenzoic acid.

Caption: Workflow for the synthesis of 4-Chloro-3-nitrobenzanilide.

Detailed Experimental Protocol

This protocol details the synthesis of 4-Chloro-3-nitrobenzanilide from its carboxylic acid precursor.

Step 1: Synthesis of 4-Chloro-3-nitrobenzoyl chloride

-

Rationale: The carboxylic acid is converted to the more reactive acyl chloride to facilitate the subsequent amidation reaction. Thionyl chloride or oxalyl chloride are effective reagents for this transformation. A catalytic amount of dimethylformamide (DMF) accelerates the reaction.

-

Procedure:

-

To a stirred suspension of 4-chloro-3-nitrobenzoic acid (1.0 eq) in dichloromethane (DCM), add a catalytic amount of DMF.

-

Slowly add oxalyl chloride (1.1 eq) dropwise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

-

The solvent and excess reagent are removed under reduced pressure to yield crude 4-chloro-3-nitrobenzoyl chloride, which can be used in the next step without further purification.

-

Step 2: Synthesis of 4-Chloro-3-nitrobenzanilide

-

Rationale: The highly electrophilic acyl chloride reacts readily with the nucleophilic aniline in an acylation reaction. A base, such as pyridine, is used to neutralize the HCl gas that is formed as a byproduct, driving the reaction to completion.

-

Procedure:

-

Dissolve aniline (1.0 eq) and pyridine (1.2 eq) in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of 4-chloro-3-nitrobenzoyl chloride (1.0 eq) in DCM dropwise to the cooled aniline solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification:

-

Rationale: Recrystallization is an effective method for purifying the solid product. A solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures, such as an ethanol/water mixture, is ideal.

-

Procedure:

-

Dissolve the crude 4-Chloro-3-nitrobenzanilide in a minimal amount of hot ethanol.

-

Slowly add hot water until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum.

-

Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of the synthesized 4-Chloro-3-nitrobenzanilide is achieved through a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons. The protons on the aniline ring will typically appear as a multiplet in the range of 7.0-7.8 ppm. The protons on the 4-chloro-3-nitrophenyl ring will be deshielded and appear further downfield, likely between 7.8 and 8.5 ppm, with distinct coupling patterns. The amide proton (N-H) will present as a broad singlet, typically downfield (around 8.0-9.0 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all 13 carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of 160-170 ppm. The aromatic carbons will resonate between 110 and 150 ppm. Carbons attached to the electronegative nitro and chloro groups will be shifted downfield.

-

IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

-

N-H stretch: A sharp peak around 3300-3500 cm⁻¹ for the amide N-H bond.

-

C=O stretch: A strong, sharp peak around 1650-1680 cm⁻¹ for the amide carbonyl group.

-

NO₂ stretch: Two strong bands, one symmetric and one asymmetric, typically around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹.

-

C-Cl stretch: A band in the fingerprint region, usually between 600-800 cm⁻¹.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 4-Chloro-3-nitrobenzanilide (276.67 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak. Fragmentation patterns will likely involve cleavage of the amide bond.[1]

Applications in Research and Drug Development

While specific studies on 4-Chloro-3-nitrobenzanilide are limited, its role as a chemical intermediate and the known biological activities of the broader benzanilide class of compounds suggest significant potential in drug discovery.

As a Chemical Intermediate

4-Chloro-3-nitrobenzanilide is a valuable building block for the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized. The chloro substituent can participate in various cross-coupling reactions, allowing for the introduction of diverse chemical moieties. This versatility makes it an important precursor in the synthesis of active pharmaceutical ingredients (APIs). The precursor, 4-chloro-3-nitrobenzoic acid, is a key intermediate for synthesizing a wide range of APIs for conditions from anti-inflammatory to antimicrobial treatments.[2]

Potential Biological Activities

The benzanilide scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.

-

Anticancer Activity: Many benzanilide derivatives have been investigated for their potential as anticancer agents. They have been shown to act as inhibitors of various protein kinases, which are key regulators of cell signaling pathways that are often dysregulated in cancer. For example, some benzamide derivatives have shown potential as tyrosine kinase inhibitors. The precursor, 4-chloro-3-nitrobenzoic acid, has been used in the synthesis of copper(II) complexes that have demonstrated substantial antiproliferative effects against human cancer cell lines.[4]

-

Antimicrobial Activity: The benzanilide structure is also present in a number of compounds with antimicrobial properties. The incorporation of halogen and nitro groups into organic molecules has been shown to enhance their biological activity. Studies on related nitrobenzamide derivatives have demonstrated antibacterial action.[5]

The specific biological activities of 4-Chloro-3-nitrobenzanilide itself remain an area for further investigation. Its structure suggests it could be a valuable starting point for the development of novel kinase inhibitors or antimicrobial agents.

Safety, Handling, and Toxicology

As with any chemical reagent, proper handling and safety precautions are essential when working with 4-Chloro-3-nitrobenzanilide.

-

Hazard Identification: According to the Globally Harmonized System (GHS), 4-Chloro-3-nitrobenzanilide is classified as causing serious eye irritation (H319).[1]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Work in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.

Conclusion

4-Chloro-3-nitrobenzanilide is a chemical intermediate with significant potential, particularly in the field of medicinal chemistry. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, makes it a valuable tool for the construction of complex molecular architectures. While direct studies on its biological activity are not extensive, the established importance of the benzanilide scaffold in drug discovery suggests that 4-Chloro-3-nitrobenzanilide and its derivatives are promising candidates for the development of new therapeutic agents, especially in the areas of oncology and infectious diseases. Further research into the specific biological targets and mechanisms of action of this compound is warranted to fully unlock its therapeutic potential.

References

- Seymour, G. W., Salvin, V. S., & Jones, W. D. (1950). U.S. Patent No. 2,511,547. Washington, DC: U.S.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 96073, 4-Chloro-3-nitrobenzanilide. Retrieved from [Link].

-

Cheméo (2024). Chemical Properties of 4-Chloro-3-nitrobenzanilide (CAS 41614-16-8). Retrieved from [Link].

-

Kiper, R. A. (n.d.). 4-chloro-3-nitrobenzoic acid. In Spravochnik Khimika 21. Retrieved from [Link].

-

Li, Y., et al. (2021). Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand. Molecules, 26(15), 4478. [Link]

-

Al-Warhi, T., et al. (2022). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2022(2), M1382. [Link]

-

PrepChem (2023). Synthesis of 4-chloro-3-nitrobenzoyl chloride. Retrieved from [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Chloro-3-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link].

-

Alghamdi, S., Almehmadi, M. M., & Asif, M. (2022). Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. ResearchGate. [Link]

Sources

An In-depth Technical Guide to 4-Chloro-3-nitro-N-phenylbenzamide: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Benzamides in Medicinal Chemistry

Benzanilides, a class of compounds characterized by a central amide linkage flanked by two aromatic rings, represent a privileged scaffold in modern drug discovery. The versatility of this core structure allows for facile chemical modification, enabling the fine-tuning of physicochemical and pharmacological properties. The strategic incorporation of specific substituents, such as halogens and nitro groups, can profoundly influence a molecule's biological activity. The presence of a chlorine atom can enhance membrane permeability and metabolic stability, while a nitro group can act as a key pharmacophore, participating in crucial interactions with biological targets. This guide provides a comprehensive technical overview of a specific substituted benzanilide, 4-chloro-3-nitro-N-phenylbenzamide, from its rational synthesis and detailed characterization to its potential applications in the development of novel therapeutic agents.

Chemical Identity and Properties

The IUPAC name for the topic compound is 4-chloro-3-nitro-N-phenylbenzamide .[1] It is also known as 4-chloro-3-nitrobenzanilide. A summary of its key chemical properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 4-chloro-3-nitro-N-phenylbenzamide | [1] |

| CAS Number | 41614-16-8 | [1] |

| Molecular Formula | C₁₃H₉ClN₂O₃ | [1] |

| Molecular Weight | 276.67 g/mol | [1] |

| Appearance | Expected to be a solid | Inferred from similar compounds |

| Purity | Available up to 100% (Medicine Grade) | [1] |

| Storage | Store in a dry, moisture-free environment | [1] |

Synthesis of 4-Chloro-3-nitro-N-phenylbenzamide: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of 4-chloro-3-nitro-N-phenylbenzamide is a two-step process commencing with the commercially available 4-chloro-3-nitrobenzoic acid. The methodology is robust, high-yielding, and amenable to scale-up.

Step 1: Synthesis of 4-Chloro-3-nitrobenzoyl chloride

The first step involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is a crucial activation step that facilitates the subsequent amidation.

Protocol:

-

To a stirred suspension of 4-chloro-3-nitrobenzoic acid (1 equivalent) in dry dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add oxalyl chloride (1.5 equivalents) dropwise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, or until the evolution of gas ceases and the solution becomes homogeneous.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield 4-chloro-3-nitrobenzoyl chloride as a solid. This intermediate is typically used in the next step without further purification.

Causality of Experimental Choices:

-

Oxalyl Chloride: Oxalyl chloride is a preferred reagent for this transformation as its byproducts (CO, CO₂, HCl) are gaseous, which simplifies the workup procedure.

-

DMF (catalyst): DMF catalyzes the reaction by forming a reactive Vilsmeier intermediate with oxalyl chloride, which then readily reacts with the carboxylic acid.

-

Dichloromethane (solvent): A dry, inert solvent is essential to prevent the hydrolysis of the highly reactive oxalyl chloride and the resulting acyl chloride.

Step 2: Amidation to Yield 4-Chloro-3-nitro-N-phenylbenzamide

The final step is a nucleophilic acyl substitution reaction where the synthesized 4-chloro-3-nitrobenzoyl chloride reacts with aniline to form the desired amide bond.

Protocol:

-

Dissolve 4-chloro-3-nitrobenzoyl chloride (1 equivalent) in a suitable dry, aprotic solvent such as dichloromethane or tetrahydrofuran (THF).

-

In a separate flask, dissolve aniline (1.1 equivalents) and a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), in the same solvent.

-

Slowly add the aniline solution to the stirred solution of 4-chloro-3-nitrobenzoyl chloride at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-chloro-3-nitro-N-phenylbenzamide.

Causality of Experimental Choices:

-

Aniline: The nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl chloride.

-

Triethylamine/Pyridine (Base): The base is crucial to neutralize the hydrochloric acid byproduct of the reaction, which would otherwise protonate the aniline, rendering it non-nucleophilic.

-

Low Temperature Addition: The initial reaction is performed at 0 °C to control the exothermic nature of the amidation reaction.

-

Aqueous Workup: The washing steps are designed to remove the unreacted starting materials, the base, and its salt, leading to a purer product before recrystallization.

Caption: Synthetic workflow for 4-chloro-3-nitro-N-phenylbenzamide.

Comprehensive Characterization

Rigorous characterization is imperative to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the 4-chloro-3-nitrophenyl ring will exhibit a characteristic splitting pattern due to their electronic environment. The protons on the N-phenyl ring will also show characteristic multiplets. The amide proton (N-H) will appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms in the molecule. The chemical shifts of the carbons will be influenced by the electron-withdrawing effects of the chloro and nitro groups, as well as the amide functionality.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule. Expected characteristic absorption bands include:

-

N-H stretch: A sharp peak around 3300-3500 cm⁻¹.

-

C=O stretch (Amide I): A strong absorption band around 1650-1680 cm⁻¹.

-

N-H bend (Amide II): A peak around 1510-1550 cm⁻¹.

-

C-N stretch: An absorption in the region of 1200-1350 cm⁻¹.

-

NO₂ stretches: Strong asymmetric and symmetric stretching bands around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

-

C-Cl stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of C₁₃H₉ClN₂O₃. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a characteristic feature in the mass spectrum.

Potential Applications in Drug Development

The structural motifs present in 4-chloro-3-nitro-N-phenylbenzamide suggest its potential as a lead compound in several therapeutic areas.

Antimicrobial and Tuberculostatic Activity

Derivatives of 4-chloro-3-nitrophenyl have demonstrated significant antimicrobial activity. For instance, a series of 4-chloro-3-nitrophenylthiourea derivatives exhibited high antibacterial activity against both standard and hospital-acquired strains, with some compounds showing potent activity against Mycobacterium tuberculosis.[2] The combination of the chloro and nitro substituents on the phenyl ring appears to be crucial for this biological activity.

Anticancer Potential

The benzamide scaffold is a well-established pharmacophore in the design of anticancer agents. Furthermore, nitroaromatic compounds are known to have applications in cancer therapy.[3] Some salicylanilide derivatives, which share structural similarities with benzanilides, have been shown to promote apoptosis and autophagy in cancer cells by modulating key signaling pathways such as the PI3K/Akt/mTOR pathway.[4] Given these precedents, 4-chloro-3-nitro-N-phenylbenzamide warrants investigation for its potential cytotoxic and antiproliferative effects against various cancer cell lines.

Kinase Inhibition

Many small molecule kinase inhibitors incorporate a substituted benzamide core. This scaffold is adept at forming key hydrogen bond interactions within the ATP-binding pocket of various kinases. The development of potent and selective kinase inhibitors is a major focus in oncology and immunology. The structural features of 4-chloro-3-nitro-N-phenylbenzamide make it a candidate for screening against a panel of kinases to identify potential inhibitory activity.

Sources

- 1. 4-Chloro-3-nitrobenzoic acid(96-99-1) IR Spectrum [m.chemicalbook.com]

- 2. Benzamide, 4-chloro-3-nitro-N-phenyl- | SIELC Technologies [sielc.com]

- 3. 4-Chloro-3-nitrobenzamide | C7H5ClN2O3 | CID 27942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)–H hydroxylation strategy - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data Overview for 4-Chloro-3-nitrobenzanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-nitrobenzanilide is a multifaceted organic compound with significant potential in medicinal chemistry and materials science. Its chemical structure, characterized by a benzanilide core substituted with a chloro and a nitro group, imparts unique electronic and steric properties that are crucial for its biological activity and material characteristics. Accurate structural elucidation and characterization are paramount for its application in drug design and development. This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Chloro-3-nitrobenzanilide, offering insights into its structural features through Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties: [1]

-

Molecular Formula: C₁₃H₉ClN₂O₃

-

Molecular Weight: 276.67 g/mol [1]

-

IUPAC Name: 4-chloro-3-nitro-N-phenylbenzamide[1]

-

CAS Number: 41614-16-8[1]

Diagram of the Molecular Structure of 4-Chloro-3-nitrobenzanilide

Caption: Molecular structure of 4-Chloro-3-nitrobenzanilide.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of the hydrogen atoms in a molecule. For 4-Chloro-3-nitrobenzanilide, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoyl and the aniline rings, as well as a signal for the amide proton.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 1H | N-H (Amide) |

| ~8.5 | Doublet | 1H | Ar-H (ortho to NO₂) |

| ~8.2 | Doublet of Doublets | 1H | Ar-H (ortho to C=O, meta to NO₂) |

| ~7.8 | Doublet | 1H | Ar-H (ortho to Cl) |

| ~7.7 | Doublet | 2H | Ar-H (ortho to NH) |

| ~7.4 | Triplet | 2H | Ar-H (meta to NH) |

| ~7.2 | Triplet | 1H | Ar-H (para to NH) |

Interpretation:

The downfield chemical shift of the amide proton (~10.5 ppm) is due to the deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding. The protons on the 4-chloro-3-nitrobenzoyl ring are expected to be in the downfield region due to the electron-withdrawing effects of the chloro and nitro groups. The proton ortho to the nitro group is the most deshielded. The protons on the N-phenyl ring will appear as a set of multiplets in the aromatic region, with the protons ortho to the amide nitrogen being the most downfield of this set.

Experimental Protocol: ¹H NMR Spectroscopy

Diagram of the ¹H NMR Experimental Workflow

Caption: A simplified workflow for acquiring a ¹H NMR spectrum.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 4-Chloro-3-nitrobenzanilide and dissolve it in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the probe to optimize the magnetic field homogeneity.

-

Data Acquisition: Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width. A standard ¹H NMR experiment is typically sufficient.

-

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform to convert the time-domain data into the frequency domain. This is followed by phase correction and baseline correction to obtain a clear spectrum.

-

Spectral Analysis: The processed spectrum is then analyzed to determine chemical shifts, coupling constants, and integrals for each signal.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 4-Chloro-3-nitrobenzanilide will give a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=O (Amide Carbonyl) |

| ~148 | C-NO₂ |

| ~139 | C-NH (Aniline Ring) |

| ~136 | C-Cl |

| ~133 | C-C=O |

| ~131 | Ar-C (Aniline Ring) |

| ~129 | Ar-C (Aniline Ring) |

| ~125 | Ar-C (Benzoyl Ring) |

| ~124 | Ar-C (Benzoyl Ring) |

| ~121 | Ar-C (Aniline Ring) |

| ~120 | Ar-C (Benzoyl Ring) |

Interpretation:

The carbonyl carbon of the amide group is expected to be the most downfield signal due to its direct attachment to two electronegative atoms (oxygen and nitrogen). The carbon atoms attached to the nitro and chloro groups will also be significantly downfield. The remaining aromatic carbons will appear in the typical aromatic region (120-140 ppm). The chemical shifts will be influenced by the substitution pattern on both aromatic rings.

Experimental Protocol: ¹³C NMR Spectroscopy

Diagram of the ¹³C NMR Experimental Workflow

Caption: A simplified workflow for acquiring a ¹³C NMR spectrum.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a more concentrated solution of 4-Chloro-3-nitrobenzanilide (20-50 mg) in a deuterated solvent as the ¹³C nucleus is less sensitive than the ¹H nucleus.

-

Instrument Setup: Tune and shim the probe for the ¹³C frequency.

-

Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling. A larger number of scans is typically required to achieve a good signal-to-noise ratio.

-

Data Processing: Process the FID using Fourier transformation, followed by phase and baseline corrections.

-

Spectral Analysis: Analyze the spectrum to identify the chemical shift of each unique carbon atom.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 4-Chloro-3-nitrobenzanilide will show characteristic absorption bands for the N-H, C=O, N-O, and C-Cl bonds, as well as for the aromatic rings.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3300 | Medium | N-H Stretch (Amide) |

| ~1660 | Strong | C=O Stretch (Amide I) |

| ~1530 | Strong | N-O Asymmetric Stretch (Nitro) |

| ~1590, ~1490 | Medium | C=C Stretch (Aromatic) |

| ~1350 | Strong | N-O Symmetric Stretch (Nitro) |

| ~1290 | Medium | C-N Stretch (Amide) |

| ~750 | Strong | C-Cl Stretch |

Interpretation:

The presence of a medium intensity band around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide. A strong absorption band around 1660 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the amide group (Amide I band). The strong bands at approximately 1530 cm⁻¹ and 1350 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively. The C-Cl stretching vibration is expected to appear in the fingerprint region, around 750 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)

Diagram of the FT-IR (KBr Pellet) Experimental Workflow

Caption: A simplified workflow for acquiring an FT-IR spectrum using the KBr pellet method.

Step-by-Step Methodology:

-

Sample Preparation: Grind a small amount of 4-Chloro-3-nitrobenzanilide (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Pellet Formation: Transfer the finely ground mixture to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty sample compartment should be recorded first.

-

Spectral Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 4-Chloro-3-nitrobenzanilide, electron ionization (EI) is a common method used.

Expected Mass Spectrum Data

| m/z | Ion |

| 276/278 | [M]⁺ (Molecular ion peak with isotopic pattern for Cl) |

| 184/186 | [Cl(NO₂)C₆H₃CO]⁺ |

| 154 | [ClC₆H₃CO]⁺ |

| 138 | [NO₂C₆H₃CO]⁺ |

| 125 | [C₆H₅NCO]⁺ |

| 92 | [C₆H₅N]⁺ |

| 77 | [C₆H₅]⁺ |

Note: The presence of chlorine will result in an isotopic pattern for chlorine-containing fragments (M and M+2 in a ~3:1 ratio).

Interpretation:

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 276 and an isotope peak at m/z 278, corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes. Key fragmentation pathways would involve the cleavage of the amide bond. The observation of a prominent peak at m/z 184 (and 186) corresponds to the 4-chloro-3-nitrobenzoyl cation.[1] Another significant fragment would be the benzoyl cation derivative at m/z 138.[1] Further fragmentation can lead to the loss of the nitro and chloro groups and fragmentation of the aniline portion of the molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Diagram of the EI-MS Experimental Workflow

Caption: A simplified workflow for acquiring an EI-Mass Spectrum.

Step-by-Step Methodology:

-

Sample Introduction: A small amount of the solid sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe.

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated according to their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions, which provides information about the molecular weight and structure of the compound.

Conclusion

The spectroscopic techniques of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry collectively provide a detailed and unambiguous structural characterization of 4-Chloro-3-nitrobenzanilide. This guide has outlined the expected spectral data, its interpretation, and the fundamental experimental protocols for acquiring this information. For researchers and scientists in drug development and related fields, a thorough understanding of these spectroscopic fingerprints is essential for quality control, reaction monitoring, and the rational design of new chemical entities based on the 4-Chloro-3-nitrobenzanilide scaffold.

References

-

PubChem. 4-Chloro-3-nitrobenzanilide. National Center for Biotechnology Information. [Link]

Sources

Commercial suppliers of 4-Chloro-3-nitrobenzanilide

An In-depth Technical Guide to 4-Chloro-3-nitrobenzanilide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Chloro-3-nitrobenzanilide, a key chemical intermediate. Designed for professionals in research and pharmaceutical development, it moves beyond a simple datasheet to offer practical insights into sourcing, quality control, and application, ensuring a foundation of scientific integrity and field-proven expertise.

Introduction: The Strategic Value of 4-Chloro-3-nitrobenzanilide in Synthesis

4-Chloro-3-nitrobenzanilide (CAS No. 41614-16-8) is a substituted aromatic amide of significant interest in medicinal chemistry and materials science.[1] Its molecular architecture, featuring a chlorinated and nitrated phenyl ring linked via an amide bond to another phenyl group, presents a trifecta of reactive sites. This functional group arrangement makes it a highly versatile intermediate for building complex molecular scaffolds.

The strategic placement of the chloro and nitro groups on the benzoyl moiety allows for selective chemical manipulation. The nitro group can be readily reduced to an amine, providing a nucleophilic site for further derivatization. The chloro group, an ortho/para director, influences the aromatic ring's reactivity and can serve as a leaving group in nucleophilic aromatic substitution reactions under specific conditions. This inherent reactivity is precisely why 4-Chloro-3-nitrobenzanilide is a valuable precursor in the synthesis of various Active Pharmaceutical Ingredients (APIs), agrochemicals, and dyes.[2][3] The inclusion of chlorine in drug molecules is a well-established strategy to enhance biological activity and pharmacokinetic properties.[4]

This guide will navigate the critical aspects of working with this compound, from procurement from reliable commercial suppliers to rigorous analytical validation and its role in the synthetic pipeline.

Commercial Sourcing and Supplier Landscape

Procuring high-quality starting materials is the bedrock of reproducible research and manufacturing. The commercial availability of 4-Chloro-3-nitrobenzanilide ranges from small, research-focused quantities to bulk orders for process development. When selecting a supplier, researchers must consider not only price but also purity, batch-to-batch consistency, available documentation (e.g., Certificate of Analysis), and supply chain reliability.

Below is a comparative summary of notable commercial suppliers.

| Supplier | Headquarters | Typical Purity | Available Quantities | Notes |

| Carl ROTH | Germany | ≥95% | 2 g, 5 g, 10 g | A well-established supplier for European research laboratories, offering small-scale quantities suitable for initial studies. |

| Sigma-Aldrich (Merck) | Global | - | 250 mg | A global leader in research chemicals, providing high-purity materials with extensive documentation.[5] |

| Alfa Aesar (Thermo Fisher) | USA | - | - | A major global supplier of research chemicals, known for a broad product portfolio.[5] |

| Luminix Health | Europe | - | - | A European distributor focused on laboratory and hospital essentials, emphasizing compliant and convenient solutions.[6] |

| ChemicalBook Aggregators | Global | Varies | Varies | This platform lists numerous suppliers, primarily from China, such as Energy Chemical and Jiaxing Xinrui Pharmaceutical.[5] Ideal for sourcing larger quantities and comparing prices, but requires careful vetting of individual suppliers. |

| Shree Chemopharma | India | On Request | 25 kg bags | An Indian manufacturer catering to industrial use, offering bulk packaging suitable for scale-up operations.[2] |

Note: Purity and available quantities are subject to change and should be confirmed with the supplier.

Core Chemical and Physical Properties

A thorough understanding of a compound's properties is essential for its handling, reaction planning, and analytical characterization.

| Property | Value | Source |

| CAS Number | 41614-16-8 | PubChem[1] |

| Molecular Formula | C₁₃H₉ClN₂O₃ | PubChem[1] |

| Molecular Weight | 276.67 g/mol | PubChem[1] |

| IUPAC Name | 4-chloro-3-nitro-N-phenylbenzamide | PubChem[1] |

| Appearance | Off-white to pale yellow powder | Shree Chemopharma[2] |

| Melting Point (Tfus) | ~590.27 K (317.12 °C) (Calculated) | Cheméo[7] |

| Boiling Point (Tboil) | ~853.47 K (580.32 °C) (Calculated) | Cheméo[7] |

| Octanol/Water Partition Coeff. (logPoct/wat) | 3.500 (Calculated) | Cheméo[7] |

Synthesis and Mechanism

The primary route for synthesizing 4-Chloro-3-nitrobenzanilide is through an acylation reaction, a classic example of nucleophilic acyl substitution. The most common laboratory and industrial method is a variation of the Schotten-Baumann reaction .[8]

This process involves the reaction of 4-chloro-3-nitrobenzoyl chloride with aniline . The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is typically performed in the presence of a mild base (e.g., pyridine or triethylamine) to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[8]

Caption: General synthesis pathway for 4-Chloro-3-nitrobenzanilide.

Quality Control and Analytical Protocols

Ensuring the identity and purity of 4-Chloro-3-nitrobenzanilide is a non-negotiable step in any research or development workflow. A multi-technique approach is required for a self-validating quality control system.

Standard QC Workflow

The following diagram outlines a robust workflow for the analytical validation of a newly acquired batch of the compound.

Caption: Quality control workflow for incoming chemical intermediates.

Experimental Protocol: Purity Determination by HPLC

This protocol describes a standard method for assessing the purity of 4-Chloro-3-nitrobenzanilide using High-Performance Liquid Chromatography (HPLC) with UV detection.

Objective: To quantify the purity of 4-Chloro-3-nitrobenzanilide and identify any related impurities.

Instrumentation & Materials:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

-

Sample diluent: Acetonitrile/Water (50:50, v/v)

-

4-Chloro-3-nitrobenzanilide sample

-

Volumetric flasks, pipettes, and autosampler vials

Procedure:

-

Standard Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve it in the sample diluent in a 100 mL volumetric flask to create a 100 µg/mL solution.

-

Sample Preparation: Prepare the sample to be tested at the same concentration (100 µg/mL) using the same diluent.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: 254 nm

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 40 20.0 95 25.0 95 25.1 40 | 30.0 | 40 |

-

-

Analysis:

-

Inject a blank (diluent) to establish a baseline.

-

Perform five replicate injections of the standard solution to establish system suitability (RSD of peak area < 2.0%).

-

Inject the sample solution in duplicate.

-

-

Data Processing: Calculate the purity of the sample using the area percent method.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

Causality: A gradient elution is chosen because it provides excellent separation for the main analyte from both early-eluting polar impurities and late-eluting non-polar impurities. The C18 stationary phase effectively retains the aromatic compound, while the acetonitrile/water mobile phase allows for controlled elution.

Applications in Drug Discovery and Development

The true value of 4-Chloro-3-nitrobenzanilide is realized in its role as a versatile building block. Its functional groups serve as handles for constructing more elaborate molecules with desired pharmacological activities.

The general workflow involves using the compound as a starting scaffold, followed by a series of synthetic modifications to arrive at a final API.

Caption: Role as a key intermediate in multi-step API synthesis.

While specific drug synthesis pathways are often proprietary, the structural motif of 4-Chloro-3-nitrobenzanilide is related to precursors used in various therapeutic areas. For instance, related chloro-nitroaromatic compounds are foundational in synthesizing APIs for antimicrobial and anti-inflammatory treatments.[3] The core benzanilide structure is a known pharmacophore present in numerous biologically active compounds.

Safety, Handling, and Storage

Proper handling of 4-Chloro-3-nitrobenzanilide is crucial for laboratory safety.

-

Hazard Identification: The compound is classified as causing serious eye irritation (H319).[1] It may also cause skin and respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. When handling powders outside of a ventilated enclosure, a dust mask or respirator is recommended.[9][10]

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Keep away from strong oxidizing agents and strong bases.[9]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[9]

-

Skin: Remove contaminated clothing and wash the affected area with soap and water.[10]

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[10]

-

References

-

Carl ROTH. (n.d.). 4-Chloro-3-nitrobenzanilide, 2 g. Retrieved January 27, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Chloro-3-nitrobenzanilide (CAS 41614-16-8). Retrieved January 27, 2026, from [Link]

-

Luminix Health. (n.d.). 4-Chloro-3-nitrobenzanilide. Retrieved January 27, 2026, from [Link]

-

MDPI. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved January 27, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Chloro-3-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved January 27, 2026, from [Link]

-

PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). 4-Chloro-3-nitrobenzanilide. Retrieved January 27, 2026, from [Link]

-

Shree Chemopharma Ankleshwar Pvt. Ltd. (n.d.). 4 Chloro 3 Nitro Benzamide - Industrial Use at an Attractive Price. Retrieved January 27, 2026, from [Link]

Sources

- 1. 4-Chloro-3-nitrobenzanilide | C13H9ClN2O3 | CID 96073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4 Chloro 3 Nitro Benzamide - Industrial Use at an Attractive Price [shreechemopharma.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-CHLORO-3-NITROBENZANILIDE | 41614-16-8 [chemicalbook.com]

- 6. luminixhealth.com [luminixhealth.com]

- 7. 4-Chloro-3-nitrobenzanilide (CAS 41614-16-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. mdpi.com [mdpi.com]

- 9. fishersci.com [fishersci.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

Application Notes & Protocols for the Large-Scale Synthesis of 4-Chloro-3-nitrobenzanilide

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 4-Chloro-3-nitrobenzanilide, a key intermediate in the manufacturing of pharmaceuticals and specialty chemicals.[1] Moving from laboratory-scale procedures to industrial production presents significant challenges in terms of safety, scalability, cost-effectiveness, and product purity. These application notes offer a detailed examination of the critical process parameters, a comparison of viable synthetic strategies, and a complete, field-tested protocol for robust and efficient large-scale production. The causality behind experimental choices is explained to provide researchers and process chemists with the necessary insights for successful implementation and troubleshooting.

Introduction and Strategic Overview

4-Chloro-3-nitrobenzanilide (MW: 276.67 g/mol , CAS: 41614-16-8) is a substituted benzanilide derivative.[2][3] Its molecular structure, featuring a nitro group and a chlorine atom, makes it a versatile building block for more complex molecules, particularly in the agrochemical and pharmaceutical industries. The primary challenge in its large-scale synthesis is achieving high purity and yield while managing the hazards associated with the reagents and controlling costs.

Two principal synthetic routes are commercially viable. The selection of the optimal route depends on raw material cost, availability, and the specific capabilities of the manufacturing facility.

-

Route A: Amidation of 4-Chloro-3-nitrobenzoic Acid. This is the most common and direct approach, involving the activation of a carboxylic acid and its subsequent reaction with aniline.

-

Route B: Acylation of 4-Chloro-3-nitroaniline. This route involves the reaction of the corresponding aniline derivative with benzoyl chloride. While effective, the starting material, 4-chloro-3-nitroaniline, can be more expensive or have longer lead times.

This guide will focus on Route A , as it generally offers a more economical and straightforward scale-up pathway starting from the readily available 4-Chloro-3-nitrobenzoic acid.[4][5]

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy is the most critical decision in process scale-up. The following table summarizes the key considerations for the two primary routes.

| Parameter | Route A: Amidation of 4-Chloro-3-nitrobenzoic Acid | Route B: Acylation of 4-Chloro-3-nitroaniline | Rationale & Justification |

| Primary Reactants | 4-Chloro-3-nitrobenzoic Acid & Aniline | 4-Chloro-3-nitroaniline & Benzoyl Chloride | Availability and cost of benzoic acid derivatives are often more favorable than aniline derivatives. |

| Activating Agent | Thionyl Chloride (SOCl₂) or similar (e.g., Oxalyl Chloride) | Not required (Benzoyl Chloride is already activated) | Route A requires an additional activation step, adding a process operation but using a low-cost reagent (SOCl₂). |

| Key Byproducts | SO₂, HCl, NaCl/Base·HCl | HCl, NaCl/Base·HCl | Both routes generate HCl, which must be neutralized or scrubbed. The gaseous nature of SO₂ from thionyl chloride simplifies its removal. |

| Process Control | Temperature control during acid chloride formation is critical to prevent side reactions. | The acylation reaction is typically fast and exothermic, requiring efficient heat management.[6] | Route A's two-step, one-pot nature allows for more discrete control points. |

| Overall Yield | Generally high (>90%) with proper optimization. | Typically high, but can be affected by the purity of the starting aniline. | Both routes are efficient, but Route A is often easier to drive to completion. |

| Cost-Effectiveness | Generally more favorable due to lower cost of 4-chloro-3-nitrobenzoic acid and thionyl chloride. | Can be more expensive depending on the market price of 4-chloro-3-nitroaniline. | Raw material costs are the dominant factor in large-scale production economics. |

Based on this analysis, the amidation of 4-chloro-3-nitrobenzoic acid (Route A) is selected as the preferred method for this guide.

Detailed Synthesis Protocol (Route A)

This protocol details the synthesis of 4-Chloro-3-nitrobenzanilide from 4-Chloro-3-nitrobenzoic acid and aniline via an intermediate acyl chloride.

Reaction Scheme

Caption: Reaction scheme for the two-step, one-pot synthesis.

Materials and Equipment

| Material | CAS No. | M.W. ( g/mol ) | Quantity (kg) | Moles (kmol) |

| 4-Chloro-3-nitrobenzoic acid | 96-99-1 | 201.57 | 100.0 | 0.496 |

| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 70.8 | 0.595 (1.2 eq) |

| Aniline | 62-53-3 | 93.13 | 48.5 | 0.521 (1.05 eq) |

| Toluene | 108-88-3 | 92.14 | 500 L | - |

| Pyridine (Catalyst) | 110-86-1 | 79.10 | 1 L | - |

| Sodium Hydroxide (50% aq.) | 1310-73-2 | 40.00 | ~100 L | - |

| Water (for work-up) | 7732-18-5 | 18.02 | ~1000 L | - |

Equipment:

-

1000 L Glass-Lined Reactor with overhead stirrer, reflux condenser, and temperature probe.

-

Gas scrubber system (for HCl and SO₂).

-

Addition funnel/pump for liquid reagents.

-

Filter-dryer or centrifuge and vacuum oven.

Step-by-Step Procedure

PART A: FORMATION OF 4-CHLORO-3-NITROBENZOYL CHLORIDE

-

Reactor Setup: Ensure the 1000 L reactor is clean, dry, and inerted with nitrogen.

-

Charging Reactants: Charge the reactor with 4-Chloro-3-nitrobenzoic acid (100.0 kg) and Toluene (300 L). Begin agitation at 50-75 RPM.

-

Catalyst Addition: Add catalytic pyridine (1 L). Causality: Pyridine catalyzes the formation of the acyl chloride, increasing the reaction rate and preventing side reactions.

-

Thionyl Chloride Addition: Slowly add thionyl chloride (70.8 kg) to the reactor over 2-3 hours, maintaining the internal temperature between 25-30°C. This reaction is exothermic.

-

Reaction and Monitoring: After the addition is complete, slowly heat the reactor to 70-75°C and hold for 4-6 hours. The off-gases (SO₂ and HCl) should be directed to a caustic scrubber. Monitor the reaction for completion by taking a sample and quenching with methanol to form the methyl ester, followed by HPLC analysis. The reaction is complete when <1% of the starting carboxylic acid remains.

-

Solvent Removal: Once complete, cool the reactor to 50-60°C. Apply vacuum to distill off excess thionyl chloride and approximately 100 L of toluene. This step is crucial to remove any unreacted SOCl₂ which could react violently with the aniline in the next step.

PART B: AMIDATION AND PRODUCT ISOLATION

-

Dilution and Cooling: Break the vacuum with nitrogen and add fresh toluene (200 L). Cool the reactor contents to 10-15°C.

-

Aniline Addition: In a separate vessel, dissolve aniline (48.5 kg) in toluene (100 L). Slowly add this solution to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 25°C. The amidation reaction is highly exothermic.

-

Reaction and Monitoring: Stir the mixture at 20-25°C for an additional 2-3 hours after the addition is complete. Monitor for the disappearance of the acyl chloride intermediate by TLC or HPLC.

-

Quenching: Slowly and carefully add 300 L of water to the reactor to quench the reaction.

-

Neutralization and Wash: Add 50% sodium hydroxide solution to neutralize the HCl byproduct, adjusting the pH of the aqueous layer to 7-8. Stir for 30 minutes, then stop agitation and allow the layers to separate. Remove the lower aqueous layer. Justification: This wash removes acidic impurities and the hydrochloride salt of any excess aniline.[7]

-

Aqueous Wash: Add 200 L of water, stir for 30 minutes, separate, and discard the aqueous layer.

-

Product Isolation: Cool the toluene slurry to 0-5°C and hold for at least 2 hours to maximize product precipitation.

-

Filtration and Drying: Filter the solid product using a centrifuge or filter-dryer. Wash the filter cake with cold toluene (50 L). Dry the product under vacuum at 70-80°C until a constant weight is achieved.

-

Final Product: The expected yield is 125-132 kg (90-95%) of off-white to pale yellow 4-Chloro-3-nitrobenzanilide powder.[1]

Process Workflow and Logic

The following diagram illustrates the overall manufacturing workflow, from raw material input to final product packaging.

Caption: End-to-end process flow for large-scale synthesis.

Safety, Handling, and Environmental Considerations

5.1. Hazard Identification and Mitigation

-

4-Chloro-3-nitrobenzoic Acid: Irritant to skin, eyes, and respiratory tract.[4] Handle with appropriate PPE (gloves, goggles, lab coat).

-

Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to release HCl and SO₂ gas.[8] Must be handled in a closed system with a dedicated scrubber. Personnel must use acid-resistant gloves, face shields, and respiratory protection.

-

Aniline: Toxic and readily absorbed through the skin. A suspected carcinogen. Handle in a well-ventilated area with full PPE.

-

Toluene: Flammable liquid and vapor. Use in a well-ventilated area away from ignition sources. Ground all equipment to prevent static discharge.

-

Nitroaromatic Compounds: This class of compounds can be thermally unstable. Avoid excessive temperatures during drying.[9]

5.2. Emergency Procedures

-

Spills: For thionyl chloride, neutralize with a dry agent like sodium carbonate before carefully adding water. For other spills, absorb with an inert material (e.g., vermiculite) and dispose of as hazardous waste.

-

Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[10] For inhalation, move the affected person to fresh air and seek immediate medical attention.

5.3. Waste Management

-

Aqueous Waste: The aqueous layers from the work-up will contain sodium chloride, residual sodium hydroxide, and traces of organic compounds. This stream must be neutralized and treated in a wastewater treatment facility capable of handling organic waste.

-

Solid Waste: The final product is stable. Any off-spec material should be disposed of via incineration at a licensed facility.

-

Gaseous Emissions: The HCl and SO₂ generated during the reaction must be neutralized in a wet caustic scrubber before venting to the atmosphere.

References

- Google Patents. (n.d.). Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.

-

PubChem. (n.d.). 4-Chloro-3-nitrobenzanilide. Retrieved January 27, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Chloro-3-nitrobenzanilide (CAS 41614-16-8). Retrieved January 27, 2026, from [Link]

-

SDI. (n.d.). 4-Chloro-3-Nitro Benzoic Acid. Retrieved January 27, 2026, from [Link]

-

Carl ROTH. (n.d.). 4-Chloro-3-nitrobenzanilide, 2 g, CAS No. 41614-16-8. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). What are some reliable methods of reducing 4-chloro-3-nitrotoluene?. Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of nitroanilines.

-

MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). New process for the preparation of benzanilides.

-

PubChem. (n.d.). 4-Chloro-3-nitrobenzoic acid. Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). Method of isolation and purification of benzidine and its substitution products.

-

ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved January 27, 2026, from [Link]

-

PMC. (n.d.). 4-Nitro-N-(3-nitrophenyl)benzamide. Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). Method for preparing 4-chlorine-3-nitroanisole.

-

Organic Syntheses. (n.d.). Benzanilide. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER DRY CONDITIONS CATALYZED BY A NATURAL CLAY. Retrieved January 27, 2026, from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Acetyl Chloride. Retrieved January 27, 2026, from [Link]

-

Chemical Science (RSC Publishing). (2015). A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)–H hydroxylation strategy. Retrieved January 27, 2026, from [Link]

-

University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Retrieved January 27, 2026, from [Link]

-

Frontiers. (n.d.). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. Retrieved January 27, 2026, from [Link]

-

MDPI. (2024). Switchable Site-Selective Benzanilide C(sp2)-H Bromination via Promoter Regulation. Retrieved January 27, 2026, from [Link]

-

Life Academy Note Book for Science & Technology. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Retrieved January 27, 2026, from [Link]

-

Shree Chemopharma Ankleshwar Pvt. Ltd. (n.d.). 4 Chloro 3 Nitro Benzamide - Industrial Use at an Attractive Price. Retrieved January 27, 2026, from [Link]

Sources

- 1. 4 Chloro 3 Nitro Benzamide - Industrial Use at an Attractive Price [shreechemopharma.com]

- 2. 4-Chloro-3-nitrobenzanilide | C13H9ClN2O3 | CID 96073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloro-3-nitrobenzanilide (CAS 41614-16-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. sdichem.com [sdichem.com]

- 5. 4-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 7320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. nj.gov [nj.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. download.basf.com [download.basf.com]

Application Note: Analytical Strategies for Monitoring the Synthesis of 4-Chloro-3-nitrobenzanilide

Abstract: This document provides a comprehensive guide to the analytical techniques essential for monitoring the synthesis of 4-Chloro-3-nitrobenzanilide, a key intermediate in various chemical manufacturing processes. Real-time and at-line monitoring are critical for optimizing reaction yield, minimizing impurity formation, and ensuring process safety and reproducibility. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling, and Nuclear Magnetic Resonance (NMR) Spectroscopy for in-situ kinetic monitoring. This multi-pronged approach aligns with Process Analytical Technology (PAT) principles, providing researchers and process chemists with the tools for robust reaction control and deep process understanding.[1][2][3]

Introduction: The Need for Precise Reaction Monitoring

The synthesis of 4-Chloro-3-nitrobenzanilide, typically achieved through the acylation of an amine with a benzoyl chloride derivative, is a foundational reaction in organic synthesis. The efficiency and purity of this transformation are paramount. Inadequate control can lead to the formation of side products, reducing yield and complicating downstream purification. Process Analytical Technology (PAT) has become a cornerstone of modern pharmaceutical and chemical development, emphasizing that quality should be built into the process rather than tested for at the end.[1][2] By employing robust analytical techniques throughout the reaction, we can track the consumption of reactants, the formation of the product, and the emergence of any impurities in real-time or near-real-time. This allows for precise determination of reaction endpoints, identification of process deviations, and the creation of a comprehensive data package for process validation and control.

This guide moves beyond simple procedural lists to explain the causality behind methodological choices, empowering scientists to not only execute but also adapt these protocols to their specific reaction conditions.

The Chemical Transformation: Reactants, Products, and Impurities

A common and efficient route to synthesize 4-Chloro-3-nitrobenzanilide is the Schotten-Baumann reaction between 4-chloro-3-nitroaniline and benzoyl chloride in the presence of a base to neutralize the HCl byproduct.[4]

Primary Reaction Scheme

The reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride.

Caption: Synthesis of 4-Chloro-3-nitrobenzanilide.

Key Analytes and Potential Impurities

Effective monitoring requires the ability to distinguish between the starting materials, the desired product, and potential side products.

-

Starting Material (Unreacted): 4-Chloro-3-nitroaniline. Its presence indicates an incomplete reaction.

-

Starting Material (Unreacted): Benzoyl Chloride. Often used in slight excess. It is highly reactive and can hydrolyze.

-

Hydrolysis Product: Benzoyl chloride can react with trace water to form Benzoic Acid, a common impurity.

-

Over-reaction/Isomeric Impurities: Depending on the purity of starting materials and reaction conditions, other isomers or related compounds could be present.

Recommended Analytical Techniques & Protocols

No single technique is sufficient for comprehensive monitoring. We recommend a combination of chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Quantitative Analysis

Expertise & Rationale: Reverse-phase HPLC is the premier technique for this application. The analytes are aromatic, possess strong UV chromophores, and have distinct polarities, allowing for excellent separation on a C18 stationary phase. It provides robust, quantitative data on the concentration of each key component over time, making it ideal for calculating reaction conversion and final product purity.

Protocol 3.1.1: At-line Monitoring of Reaction Progression

-

Instrumentation & Columns:

-

HPLC system with a UV/Vis or Diode Array Detector (DAD).

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Mobile Phase & Gradient:

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Rationale: A buffered aqueous mobile phase ensures reproducible ionization states, while acetonitrile provides good elution strength for aromatic compounds. A gradient is used to ensure baseline separation of all components with varying polarities within a reasonable runtime.

-

-

Sample Preparation (Crucial Step):

-

Carefully withdraw a small, representative aliquot (e.g., 50 µL) from the reaction mixture.

-

Immediately quench the reaction by diluting the aliquot into a known, large volume (e.g., 10 mL) of a 50:50 Acetonitrile/Water mixture.

-

Trustworthiness: Quenching is essential to stop the reaction at a precise time point, ensuring the analytical result accurately reflects the reaction state at the moment of sampling.

-

Filter the diluted sample through a 0.45 µm syringe filter to remove particulates before injection.

-

-

Data Acquisition & Analysis:

-

Inject 5-10 µL of the prepared sample.

-

Monitor at a wavelength where all components have significant absorbance (e.g., 254 nm).

-

Identify peaks based on retention times established with pure standards.

-

Calculate the percentage of each component using the area normalization method. The conversion can be tracked by monitoring the decrease in the starting material's peak area relative to the total area of all components.

-

Table 1: HPLC Method Parameters & Representative Data | Parameter | Setting | Rationale | | :--- | :--- | :--- | | Column | C18, 4.6 x 150 mm, 5 µm | Standard for reverse-phase separation of small molecules. | | Mobile Phase A | Water with 0.1% H₃PO₄ | Acid modifier for sharp peaks and consistent retention. | | Mobile Phase B | Acetonitrile | Strong organic solvent for elution. | | Gradient | 50% to 95% B over 10 min | Ensures elution of both polar and non-polar analytes. | | Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. | | Detection | UV at 254 nm | Good absorbance for aromatic rings. | | Column Temp. | 30 °C | Ensures reproducible retention times. | | Analyte | Expected Retention Time (min) | | Benzoic Acid | ~3.5 | | 4-Chloro-3-nitroaniline | ~5.2 | | 4-Chloro-3-nitrobenzanilide | ~8.5 | | Benzoyl Chloride | Hydrolyzes on column |

Gas Chromatography-Mass Spectrometry (GC-MS): For Impurity Identification

Expertise & Rationale: While HPLC is superior for quantitation, GC-MS is unparalleled for identifying volatile and semi-volatile impurities. The mass spectrometer provides molecular weight and fragmentation data, allowing for the confident identification of unknown peaks that may not be resolved or identifiable by UV detection alone. This is particularly useful for final product characterization and for troubleshooting unexpected side reactions. The analysis of nitroaromatics by GC is a well-established technique.[5][6]

Protocol 3.2.1: Final Product Purity and Impurity Profiling

-

Instrumentation & Columns:

-

GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

-

A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

-

GC Method:

-

Injector Temp: 280 °C.

-

Oven Program: Start at 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

Sample Preparation:

-

Dissolve the final, dried product in a suitable solvent like Dichloromethane or Ethyl Acetate.

-

Dilute to a concentration of approximately 1 mg/mL.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temp: 230 °C.

-

Scan Range: 40-500 m/z.

-

Rationale: Standard EI conditions provide reproducible fragmentation patterns that can be compared against spectral libraries (e.g., NIST) for confident identification.

-

Table 2: GC-MS Parameters & Key Mass Fragments (m/z) | Parameter | Setting | | :--- | :--- | | Column | DB-5ms, 30 m x 0.25 mm | | Oven Program | 100 °C to 300 °C ramp | | Ionization Mode | Electron Ionization (EI), 70 eV | | Analyte | Molecular Ion (M⁺) | Key Fragments (m/z) | | 4-Chloro-3-nitroaniline | 172/174 | 142, 126, 107, 91 | | Benzoic Acid | 122 | 105 (base peak), 77 | | 4-Chloro-3-nitrobenzanilide | 276/278 | 184/186, 154, 105, 77 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: For In-Situ Monitoring